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Compound of Interest

Compound Name: R162

Cat. No.: B1678699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of R162 (binimetinib), a

MEK1/2 inhibitor, in combination with standard chemotherapy agents. The information is

compiled from preclinical and clinical studies to support research and drug development efforts.

Mechanism of Action: The MAPK/ERK Signaling
Pathway
Binimetinib is a potent and selective inhibitor of MEK1 and MEK2 (Mitogen-activated protein

kinase kinase 1 and 2). These kinases are central components of the RAS/RAF/MEK/ERK

signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled

cell proliferation and survival. By inhibiting MEK1/2, binimetinib blocks the phosphorylation and

activation of ERK1/2, thereby inhibiting downstream signaling and reducing tumor growth.

The following diagram illustrates the position of binimetinib's action within the MAPK/ERK

signaling pathway.
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Figure 1: Simplified MAPK/ERK signaling pathway and points of intervention.

Preclinical and Clinical Data Summary
The combination of binimetinib with various standard chemotherapy agents has been

investigated in both preclinical models and clinical trials across different cancer types. The

rationale for these combinations is to target distinct but complementary pathways involved in

tumor growth and survival.

Combination with Gemcitabine and Cisplatin
A phase I/II clinical trial evaluated binimetinib in combination with gemcitabine and cisplatin in

patients with untreated advanced biliary tract cancer (BTC).[1][2] Preclinical data supported this

combination, suggesting that an interrupted dosing schedule of binimetinib could be effective

with chemotherapy.[1]
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Table 1: Efficacy and Safety of Binimetinib with Gemcitabine and Cisplatin in Advanced BTC

Endpoint Result Citation

Phase I

Maximum Tolerated Dose

(MTD)

Binimetinib 45 mg orally twice

daily with gemcitabine 800

mg/m² and cisplatin 20 mg/m²

[1]

Phase II

Progression-Free Survival

(PFS) at 6 months
54% [1]

Objective Response Rate

(ORR)
36% [1]

Median Overall Survival (OS)
13.3 months (95% CI, 9.8-

16.5)
[1]

Most Common Grade 3/4

Adverse Events
Neutropenia [3]

Combination with Capecitabine
A phase Ib study investigated the combination of binimetinib and capecitabine in patients with

gemcitabine-pretreated advanced biliary tract cancer.[4][5] Preclinical findings indicated a

synergistic effect between MEK inhibitors and 5-FU (the active metabolite of capecitabine).[4]

Table 2: Efficacy and Safety of Binimetinib with Capecitabine in Advanced BTC
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Endpoint Result Citation

Phase Ib

Recommended Phase II Dose

(RP2D)

Binimetinib 30 mg and

capecitabine 1250 mg/m², both

twice daily, 2 weeks on/1 week

off

[4]

Efficacy (in 34 evaluable

patients)

Objective Response Rate

(ORR)
17.6% [4]

Disease Control Rate (DCR) 76.5% [4]

Median Progression-Free

Survival (PFS)
3.9 months [4]

Median Overall Survival (OS) 8.0 months [4]

Most Common Grade 3

Adverse Events

Anemia (11.8%), Fatigue

(5.9%)
[4]

Combination with FOLFOX (5-Fluorouracil, Leucovorin,
Oxaliplatin)
A phase I clinical trial assessed the combination of binimetinib with FOLFOX in patients with

advanced metastatic colorectal cancer (mCRC) who had failed prior standard therapies.[6][7]

Table 3: Efficacy and Safety of Binimetinib with FOLFOX in mCRC
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Endpoint Result Citation

Phase I

Maximum Tolerated Dose

(MTD)

Binimetinib 45 mg orally twice

daily (continuous or

intermittent dosing) with

FOLFOX

[6]

Efficacy (Continuous Dosing)

Stable Disease (SD) at 2

months

69% (9 of 13 evaluable

patients)
[7]

Median Progression-Free

Survival (PFS)
3.5 months [7]

Experimental Protocols
Binimetinib with Gemcitabine and Cisplatin in Advanced
BTC (Phase I/II Trial)

Patient Population: Untreated advanced biliary tract cancer.[1]

Dosing and Administration:

Phase I (Dose Escalation): A standard 3+3 design was used. Patients received oral

binimetinib twice daily continuously, with gemcitabine and cisplatin administered on days 8

and 15 of a 21-day cycle. Binimetinib was withheld for 2 days before and on the day of

each chemotherapy treatment.[1][3]

Phase II: Patients received the MTD determined in Phase I: binimetinib 45 mg orally twice

daily with gemcitabine 800 mg/m² and cisplatin 20 mg/m².[1]

Endpoints:

Primary (Phase I): MTD.[1]

Primary (Phase II): PFS at 6 months and ORR.[1]
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The following diagram outlines the experimental workflow for this clinical trial.
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Figure 2: Workflow for the Phase I/II trial of Binimetinib with Gemcitabine and Cisplatin.

Binimetinib with Capecitabine in Advanced BTC (Phase
Ib Trial)

Patient Population: Gemcitabine-pretreated advanced biliary tract cancer.[4]

Dosing and Administration:

Dose Escalation: Three dose levels were tested using a 3+3 design. Binimetinib and

capecitabine were administered twice daily for 2 weeks, followed by a 1-week rest period

(3-week cycles).[4]
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Dose Levels:

DL1: Binimetinib 15mg, Capecitabine 1000 mg/m²

DL2: Binimetinib 30mg, Capecitabine 1000 mg/m²

DL3: Binimetinib 30mg, Capecitabine 1250 mg/m²[4]

Endpoints:

Primary (Dose Escalation): MTD.[4]

Primary (Expansion Cohort): 3-month PFS rate.[4]

The following diagram illustrates the logical relationship in the dose-escalation phase of this

trial.
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Figure 3: Dose escalation logic for the Phase Ib trial of Binimetinib with Capecitabine.

Conclusion
The combination of R162 (binimetinib) with standard chemotherapy agents has shown

promising activity in clinical trials, particularly in biliary tract and colorectal cancers. The

manageable safety profiles observed in these studies support further investigation of these

combination therapies. Future research should focus on identifying predictive biomarkers to

select patient populations most likely to benefit from these targeted therapy and chemotherapy

combinations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]

2. Binimetinib plus Gemcitabine and Cisplatin Phase I/II Trial in Patients with Advanced
Biliary Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

3. [PDF] A phase I clinical trial of binimetinib in combination with FOLFOX in patients with
advanced metastatic colorectal cancer who failed prior standard therapy | Semantic Scholar
[semanticscholar.org]

4. ascopubs.org [ascopubs.org]

5. Enhanced antitumor effect of binimetinib in combination with capecitabine for biliary tract
cancer patients with mutations in the RAS/RAF/MEK/ERK pathway: phase Ib study -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. A phase I clinical trial of binimetinib in combination with FOLFOX in patients with
advanced metastatic colorectal cancer who failed prior standard therapy - PMC
[pmc.ncbi.nlm.nih.gov]

7. oncotarget.com [oncotarget.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1678699?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678699?utm_src=pdf-body
https://www.benchchem.com/product/b1678699?utm_src=pdf-custom-synthesis
https://clinicalstudies.info.nih.gov/protocoldetails.aspx?id=001920-C&&query=Advanced
https://pubmed.ncbi.nlm.nih.gov/30563938/
https://pubmed.ncbi.nlm.nih.gov/30563938/
https://www.semanticscholar.org/paper/A-phase-I-clinical-trial-of-binimetinib-in-with-in-Cho-Gong/4436a849b8afc00a8339bf31787e859d3d6c7b2f
https://www.semanticscholar.org/paper/A-phase-I-clinical-trial-of-binimetinib-in-with-in-Cho-Gong/4436a849b8afc00a8339bf31787e859d3d6c7b2f
https://www.semanticscholar.org/paper/A-phase-I-clinical-trial-of-binimetinib-in-with-in-Cho-Gong/4436a849b8afc00a8339bf31787e859d3d6c7b2f
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.4079
https://pubmed.ncbi.nlm.nih.gov/31312030/
https://pubmed.ncbi.nlm.nih.gov/31312030/
https://pubmed.ncbi.nlm.nih.gov/31312030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5668088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5668088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5668088/
https://www.oncotarget.com/article/19336/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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